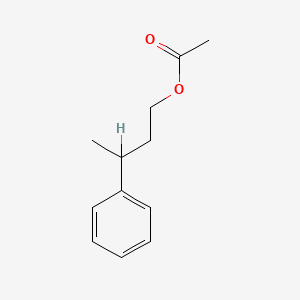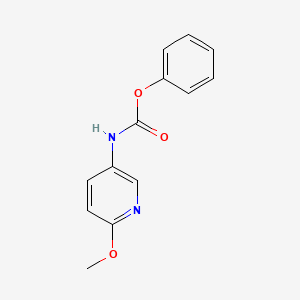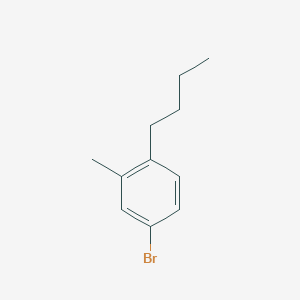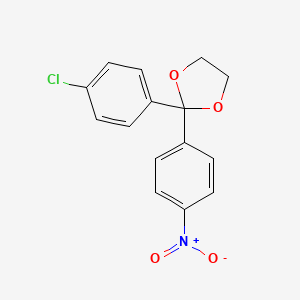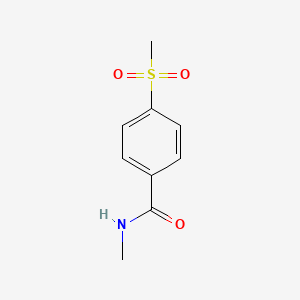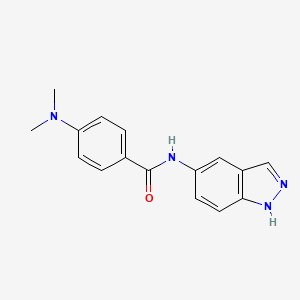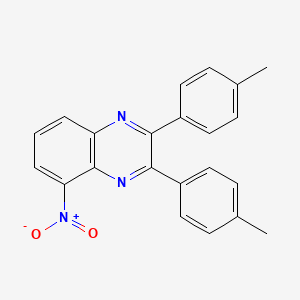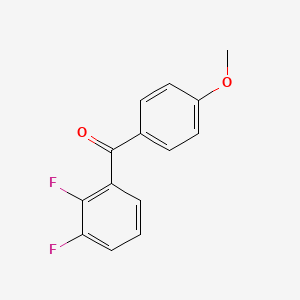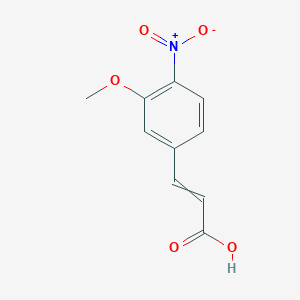
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid is an organic compound belonging to the cinnamic acid derivatives family It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the aromatic ring of cinnamic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid typically involves the nitration of 3-methoxycinnamic acid. The reaction is carried out by treating 3-methoxycinnamic acid with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and neutralized before the product is isolated through filtration and recrystallization.
化学反応の分析
Types of Reactions: 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with altered functional groups.
科学的研究の応用
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.
類似化合物との比較
- 3-Methoxy-4-hydroxycinnamic acid
- 3,4-Dimethoxycinnamic acid
- 3-Methoxy-4-acetamidoxycinnamic acid
Comparison: 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
特性
CAS番号 |
104274-19-3 |
|---|---|
分子式 |
C10H9NO5 |
分子量 |
223.18 g/mol |
IUPAC名 |
3-(3-methoxy-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-9-6-7(3-5-10(12)13)2-4-8(9)11(14)15/h2-6H,1H3,(H,12,13) |
InChIキー |
REJOBCUTAMAPIS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


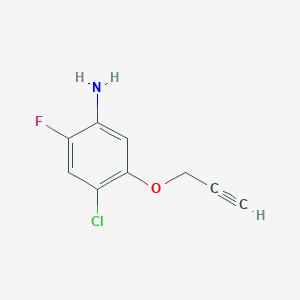
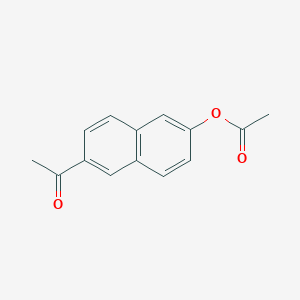
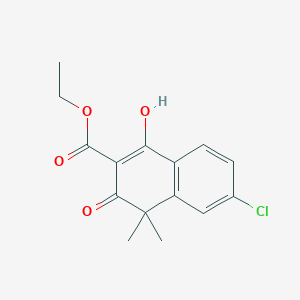
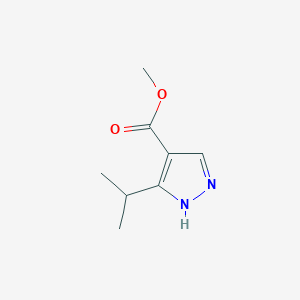
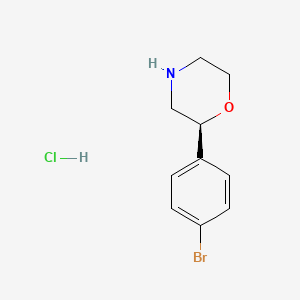
![N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide](/img/structure/B8706500.png)
